molecular formula C22H21N5O4S B2740624 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894051-37-7

2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2740624
CAS No.: 894051-37-7
M. Wt: 451.5
InChI Key: KHOUYLSDSMKJAN-UHFFFAOYSA-N
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Description

The compound appears to contain an acetamidophenyl group, a thioether linkage, a pyrimidine ring, and a carboxamide group . These functional groups are common in many biologically active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the amide groups might undergo hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds derived from related structures, showcasing their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting their potential in drug discovery and medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another area of application is in the antimicrobial field, where compounds structurally similar to the mentioned chemical have been synthesized and tested for their antimicrobial properties. For instance, compounds synthesized from reactions involving related structures have shown to possess antimicrobial activities against various microbial strains, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).

Antifolate and Antitumor Activities

Compounds with a similar structural motif have been synthesized as potential inhibitors of thymidylate synthase (TS), aiming at antitumor and antibacterial applications. These compounds have shown significant potency against human TS, suggesting their utility in cancer therapy and as antibacterial agents (Gangjee et al., 1996).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many drugs work by binding to a specific protein and modulating its activity .

Safety and Hazards

Safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14(28)24-16-8-10-17(11-9-16)25-19(29)13-32-22-23-12-18(21(31)27(22)2)20(30)26-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOUYLSDSMKJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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